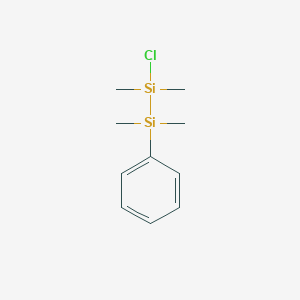

1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

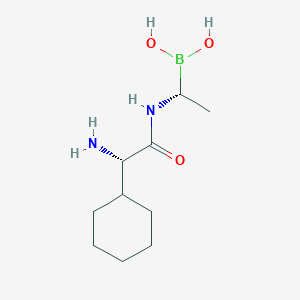

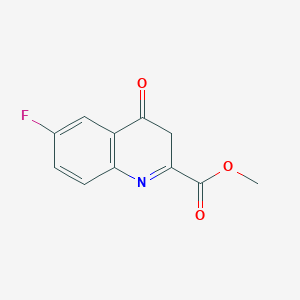

1-Cloro-1,1,2,2-tetrametil-2-fenildisilano es un compuesto organosilícico con la fórmula molecular C10H17ClSi2. Se caracteriza por la presencia de un grupo fenilo unido a un esqueleto de disilano, que está además sustituido con grupos cloro y metilo.

Métodos De Preparación

La síntesis de 1-Cloro-1,1,2,2-tetrametil-2-fenildisilano normalmente implica la reacción de fenilsilano con clorometilsilano en condiciones controladas. La reacción se suele llevar a cabo en presencia de un catalizador, como un complejo de metal de transición, para facilitar la formación del enlace disilano. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

1-Cloro-1,1,2,2-tetrametil-2-fenildisilano sufre diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, como alcóxidos o aminas, lo que lleva a la formación de nuevos compuestos organosilícicos.

Reacciones de oxidación: El compuesto puede ser oxidado para formar silanoles o siloxanos, dependiendo del agente oxidante y las condiciones de reacción.

Reacciones de reducción: La reducción del compuesto puede llevar a la formación de silanos con diferentes patrones de sustitución.

Los reactivos comunes utilizados en estas reacciones incluyen compuestos organolíticos, reactivos de Grignard y varios agentes oxidantes. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

1-Cloro-1,1,2,2-tetrametil-2-fenildisilano tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de compuestos organosilícicos más complejos, que son valiosos en ciencia de materiales y catálisis.

Biología: El compuesto puede utilizarse en el desarrollo de biomoléculas a base de silicio para la investigación en bioquímica y biología molecular.

Industria: Se utiliza en la producción de polímeros especiales y como componente en materiales avanzados con propiedades únicas.

Mecanismo De Acción

El mecanismo por el cual 1-Cloro-1,1,2,2-tetrametil-2-fenildisilano ejerce sus efectos implica la interacción de sus centros de silicio con varios objetivos moleculares. El grupo fenilo y el átomo de cloro pueden participar en reacciones electrófilas y nucleófilas, respectivamente, facilitando la formación de nuevos enlaces químicos. El esqueleto de disilano proporciona estabilidad estructural e influye en la reactividad del compuesto.

Comparación Con Compuestos Similares

Compuestos similares a 1-Cloro-1,1,2,2-tetrametil-2-fenildisilano incluyen:

1,1,2,2-Tetrametil-2-fenildisilano: Carece del átomo de cloro, lo que lleva a una reactividad y aplicaciones diferentes.

1-Cloro-1,1,2,2-tetrametilsilano: Carece del grupo fenilo, lo que da como resultado diferentes propiedades químicas y usos.

1,1,2,2-Tetrametil-2-(trimetilsilil)disilano:

La singularidad de 1-Cloro-1,1,2,2-tetrametil-2-fenildisilano radica en su patrón de sustitución específico, que le confiere propiedades químicas distintas y lo hace adecuado para aplicaciones especializadas en diversos campos.

Propiedades

IUPAC Name |

chloro-[dimethyl(phenyl)silyl]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClSi2/c1-12(2,13(3,4)11)10-8-6-5-7-9-10/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVNGTYZHCFQGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClSi2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499874 |

Source

|

| Record name | 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-15-1 |

Source

|

| Record name | 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)

![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)